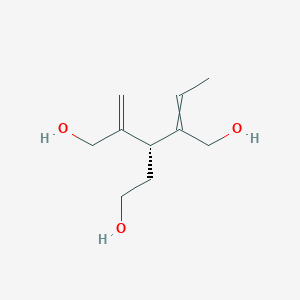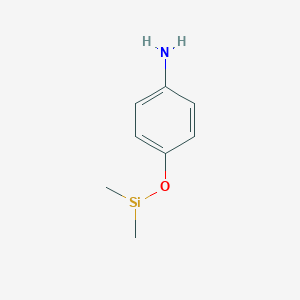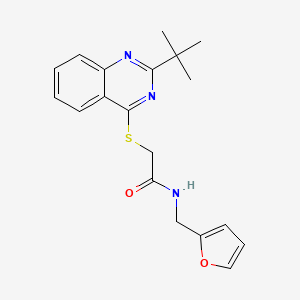
(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol is an organic compound with a complex structure featuring multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by reduction and protection-deprotection steps to introduce the hydroxyethyl and methylidene groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as microreactors and automated synthesis platforms can enhance efficiency and scalability. Purification steps, including crystallization and chromatography, are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethylidene and methylidene groups to ethyl and methyl groups, respectively.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxyethyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce simpler hydrocarbons.
Scientific Research Applications
(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol: shares similarities with other compounds featuring hydroxyethyl and methylidene groups.
Phenolic compounds: These compounds also contain hydroxyl groups attached to aromatic rings, exhibiting antioxidant properties.
Endolichenic fungi metabolites: These metabolites include alkaloids, cyclic peptides, and polyketides, which have diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
648903-62-2 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(3R)-2-ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol |
InChI |
InChI=1S/C10H18O3/c1-3-9(7-13)10(4-5-11)8(2)6-12/h3,10-13H,2,4-7H2,1H3/t10-/m1/s1 |
InChI Key |
PCOPMRRLQSGMJF-SNVBAGLBSA-N |
Isomeric SMILES |
CC=C(CO)[C@H](CCO)C(=C)CO |
Canonical SMILES |
CC=C(CO)C(CCO)C(=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)

![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)



propanedinitrile](/img/structure/B12592176.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)

![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)

![(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile](/img/structure/B12592205.png)

